4-(2-cyclopropyl-2-oxoethoxy)-N-(furan-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
4-(2-cyclopropyl-2-oxoethoxy)-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(12-3-4-12)11-22-14-7-5-13(6-8-14)17(20)18-10-15-2-1-9-21-15/h1-2,5-9,12H,3-4,10-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLFNAYYXBZCOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)COC2=CC=C(C=C2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-cyclopropyl-2-oxoethoxy)-N-(furan-2-ylmethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoic acid with an amine under dehydrating conditions.
Introduction of the Cyclopropyl Group: Cyclopropyl groups can be introduced via cyclopropanation reactions, often using reagents like diazomethane.
Attachment of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction, where a furan derivative reacts with a suitable electrophile.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity Studies: Researchers may study the biological activity of the compound to understand its potential as a drug candidate.
Medicine
Drug Development: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Material Science: The compound might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-cyclopropyl-2-oxoethoxy)-N-(furan-2-ylmethyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
4-(2-Cyclopropyl-2-oxoethoxy)-N-(2,4-difluorobenzyl)benzamide
Structural Differences :
Physicochemical Implications :
- Electron Effects : Fluorine atoms in the difluorobenzyl group introduce strong electron-withdrawing effects, which may influence binding to electron-rich targets (e.g., enzymes or receptors).
Pharmacological Inference :
N-(2-Oxo-2-phenylacetyl)benzamide
Structural Differences :
Furan-Containing Analogs
Examples from (e.g., 931618-00-7: 7-chloro-3-methyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide):
- Shared Features : Furan rings and benzamide backbones.
- Divergences : Substituents like pyridinyl or chloro groups alter electronic and steric profiles.
Activity Trends :
- Furan derivatives often exhibit antioxidant and antimicrobial activities due to the heteroaromatic system’s redox activity. The target compound’s cyclopropyl-oxoethoxy group may further modulate these effects .
Comparative Data Table
Structural and Pharmacokinetic Insights
- Metabolic Stability : The cyclopropyl group in the target compound may reduce oxidative metabolism compared to phenyl or alkyl chains .
- Crystal Packing : Analogous N-substituted benzamides exhibit intermolecular hydrogen bonding (e.g., N–H⋯O interactions), which could influence solubility and crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
